molecular formula C27H16Cl3NO2 B408555 (3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B408555
M. Wt: 492.8g/mol
InChI Key: QDWZVQWKFWJUSP-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrol-2-one core with multiple aromatic substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 5-(3,4-dichlorophenyl)-2-furylmethanone in the presence of a base to form the intermediate. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

  • (3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can be compared with other pyrrol-2-one derivatives and aromatic compounds with similar substituents.

Uniqueness:

  • The unique combination of aromatic rings and the pyrrol-2-one core distinguishes this compound from others. Its specific substituents and structural arrangement contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • (3E)-1-(3-CHLOROPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • This compound derivatives
  • Other pyrrol-2-one derivatives with different substituents

Properties

Molecular Formula

C27H16Cl3NO2

Molecular Weight

492.8g/mol

IUPAC Name

(3E)-1-(3-chlorophenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16Cl3NO2/c28-20-7-4-8-21(16-20)31-25(17-5-2-1-3-6-17)15-19(27(31)32)13-22-10-12-26(33-22)18-9-11-23(29)24(30)14-18/h1-16H/b19-13+

InChI Key

QDWZVQWKFWJUSP-CPNJWEJPSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC(=CC=C5)Cl

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC(=CC=C5)Cl

Origin of Product

United States

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